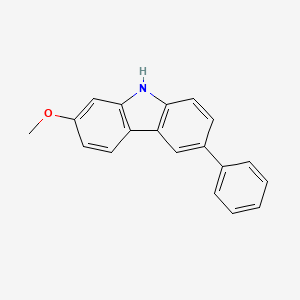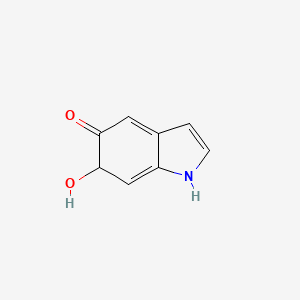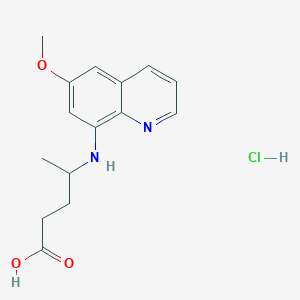
Methyl 3-acetoxy-4-(dibromomethyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-acetoxy-4-(dibromomethyl)benzoate: is an organic compound with the molecular formula C11H10Br2O4 It is a derivative of benzoic acid and contains both ester and bromomethyl functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-acetoxy-4-(dibromomethyl)benzoate typically involves the bromination of methyl 3-hydroxy-4-methylbenzoate followed by acetylation. The reaction conditions often require the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and acetic anhydride for the acetylation step. The reactions are usually carried out in an inert solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure the desired product is obtained .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Methyl 3-acetoxy-4-(dibromomethyl)benzoate can undergo oxidation reactions, particularly at the bromomethyl group, leading to the formation of carboxylic acids.
Reduction: The compound can be reduced to form the corresponding methyl 3-acetoxy-4-(methyl)benzoate.
Substitution: The bromomethyl groups can participate in nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be employed under basic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of methyl 3-acetoxy-4-(methyl)benzoate.
Substitution: Formation of hydroxyl or amino derivatives of the original compound.
Aplicaciones Científicas De Investigación
Methyl 3-acetoxy-4-(dibromomethyl)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable starting material for various chemical transformations.
Biology: The compound can be used in the study of enzyme-catalyzed reactions, particularly those involving esterases and brominases.
Industry: It can be used in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of Methyl 3-acetoxy-4-(dibromomethyl)benzoate involves its interaction with specific molecular targets, primarily through its ester and bromomethyl groups. The ester group can undergo hydrolysis to release acetic acid and the corresponding alcohol, while the bromomethyl group can participate in nucleophilic substitution reactions. These interactions can affect various biochemical pathways, depending on the specific context in which the compound is used .
Comparación Con Compuestos Similares
Methyl 3,4-bis(bromomethyl)benzoate: Similar structure but lacks the acetoxy group.
Methyl 3,5-bis(benzyloxy)benzoate: Contains benzyloxy groups instead of bromomethyl groups.
Methyl 2,4-bis(octyloxy)benzoate: Contains octyloxy groups instead of bromomethyl groups.
Uniqueness: The combination of these functional groups makes it a versatile compound for various synthetic and research purposes .
Propiedades
Fórmula molecular |
C11H10Br2O4 |
|---|---|
Peso molecular |
366.00 g/mol |
Nombre IUPAC |
methyl 3-acetyloxy-4-(dibromomethyl)benzoate |
InChI |
InChI=1S/C11H10Br2O4/c1-6(14)17-9-5-7(11(15)16-2)3-4-8(9)10(12)13/h3-5,10H,1-2H3 |
Clave InChI |
CSCXEOUPOCDPMX-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1=C(C=CC(=C1)C(=O)OC)C(Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


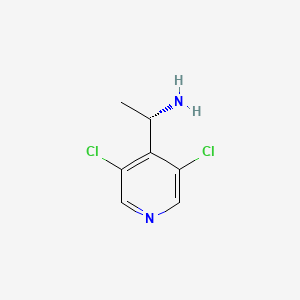
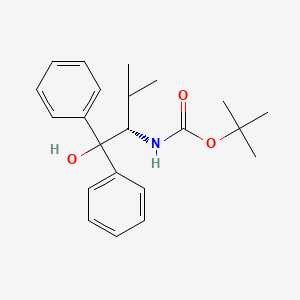
![Bicyclo[4.3.2]undecan-10-one](/img/structure/B12946006.png)
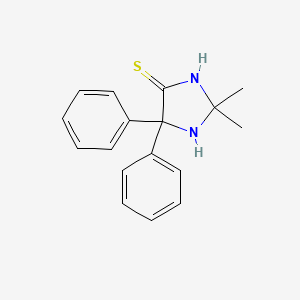
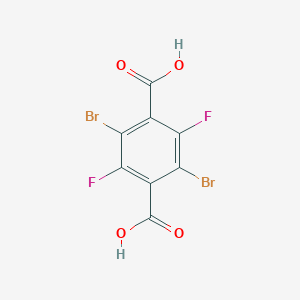


![trans-3-[(2-Fluoro-4-pyridyl)oxy]cyclobutanamine](/img/structure/B12946025.png)
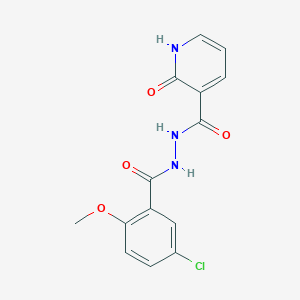
![[5-(3,5-Dichlorophenyl)sulfinyl-4-isopropyl-1-methyl-imidazol-2-yl]methyl carbamate](/img/structure/B12946034.png)
